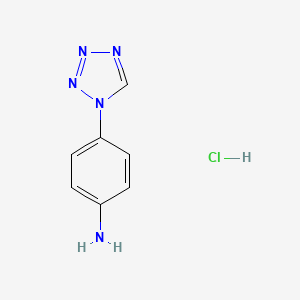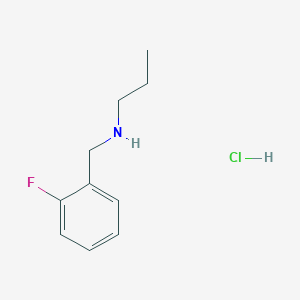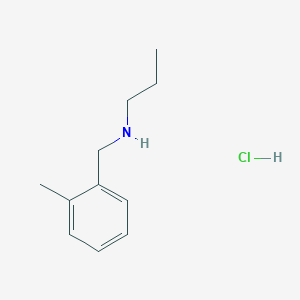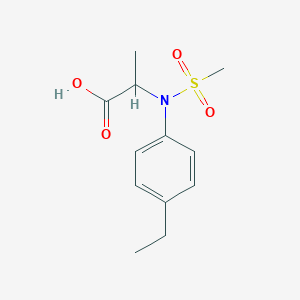
3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride
描述
3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure combining an indole core with a pyridine ring and an aminoethyl side chain, making it a subject of interest for various scientific research applications.
作用机制
Target of Action
The compound, also known as 2-(5-chloro-2-pyridin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride, is a derivative of tryptamine . Tryptamine is an important neurotransmitter that bears a close structural and chemical similarity to serotonin . Therefore, it’s plausible that this compound may interact with serotonin receptors, which play a crucial role in various physiological processes such as mood regulation, cognition, reward, learning, memory, and numerous physiological processes .
Mode of Action
Tryptamine and its derivatives are known to inhibit in a voltage-dependent manner at the NMDA receptor . This interaction could result in changes in neuronal excitability and neurotransmission.
Biochemical Pathways
The compound may affect the serotoninergic system, given its structural similarity to tryptamine. Serotonin is produced in the central nervous system, specifically in the brainstem’s raphe nuclei, and regulates various physiological processes . The compound’s interaction with serotonin receptors could potentially affect these processes.
Pharmacokinetics
Tryptamine is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Given its potential interaction with serotonin receptors, it could potentially affect various physiological processes regulated by serotonin, including mood regulation, cognition, reward, learning, and memory .
生化分析
Biochemical Properties
3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as monoamine oxidase (MAO) and tryptophan hydroxylase, influencing the metabolism of neurotransmitters like serotonin and melatonin . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered levels of neurotransmitters and other metabolites.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving serotonin receptors . It can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes, such as serotonin receptors and monoamine oxidase, leading to changes in their activity . This binding can result in the inhibition or activation of these biomolecules, thereby influencing downstream signaling pathways and gene expression. The compound’s ability to modulate enzyme activity and receptor function is central to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism. Additionally, the compound’s degradation products may have distinct biological activities that contribute to its overall effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on neurotransmitter levels and cellular function . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruptions in metabolic processes. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of tryptophan and serotonin . The compound interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, influencing the levels of key metabolites. These interactions can affect metabolic flux and the overall balance of neurotransmitters in the brain.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . These interactions are crucial for the compound’s localization and its ability to exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-2-pyridinecarboxaldehyde with 2-(1H-indol-3-yl)ethanamine under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired quality of the final product.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to modify the indole or pyridine rings.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of reduced indole or pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a neurotransmitter analog due to its structural similarity to serotonin and tryptamine.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure and aminoethyl side chain.
Serotonin: A neurotransmitter with a similar indole core and functional groups.
Melatonin: A hormone with an indole structure, involved in regulating sleep-wake cycles.
Uniqueness
3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and may contribute to its specific interactions with molecular targets.
属性
IUPAC Name |
2-(5-chloro-2-pyridin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3.ClH/c16-11-3-4-14-13(8-11)12(5-6-17)15(19-14)10-2-1-7-18-9-10;/h1-4,7-9,19H,5-6,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOLBQAWTDXCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078130.png)



![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078179.png)
![3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride](/img/structure/B3078190.png)






